4-(Piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(piperidin-1-yl)-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound featuring a piperidine ring, an oxa group, and a diazatricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of piperidine, an oxa-containing precursor, and a diazatricyclic intermediate. The reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(piperidin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: TEMPO, copper catalysts, and oxygen.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines or halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated derivatives.
Scientific Research Applications
6-(piperidin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(piperidin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with antimicrobial and anticancer activities.
Berberine: A piperidine derivative with broad-spectrum biological activities.
Uniqueness
6-(piperidin-1-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene is unique due to its complex tricyclic structure, which imparts distinct chemical and biological properties. Its combination of piperidine, oxa, and diazatricyclic moieties sets it apart from other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
4-piperidin-1-yl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H15N3O/c1-4-8-18(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)19-14/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
VAFWXZDRFRBSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.